Bienvenue dans la boutique en ligne BenchChem!

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl-

Anti-Pneumocystis carinii pneumonia (PCP) In vivo efficacy Immunosuppressed rat model

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl-], also referred to as 2,5-bis[4-(N-cyclohexyl-amidino)phenyl]furan or cyclohexyl-bis-furamidine, is a dicationic aromatic bis-benzamidine derivative belonging to the furamidine class of DNA minor groove binders. With a molecular formula of C30H36N4O and a molecular weight of approximately 468.6 g/mol, this compound features two N-cyclohexyl-substituted benzamidine groups linked via a central 2,5-disubstituted furan ring.

Molecular Formula C30H36N4O
Molecular Weight 468.6 g/mol
CAS No. 192525-52-3
Cat. No. B12909629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl-
CAS192525-52-3
Molecular FormulaC30H36N4O
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CCCCC5)N)N
InChIInChI=1S/C30H36N4O/c31-29(33-25-7-3-1-4-8-25)23-15-11-21(12-16-23)27-19-20-28(35-27)22-13-17-24(18-14-22)30(32)34-26-9-5-2-6-10-26/h11-20,25-26H,1-10H2,(H2,31,33)(H2,32,34)
InChIKeyUJNPVYRWQJDTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl- (CAS 192525-52-3): Structural and Biological Profile for Research Procurement


Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl-], also referred to as 2,5-bis[4-(N-cyclohexyl-amidino)phenyl]furan or cyclohexyl-bis-furamidine, is a dicationic aromatic bis-benzamidine derivative belonging to the furamidine class of DNA minor groove binders [1]. With a molecular formula of C30H36N4O and a molecular weight of approximately 468.6 g/mol, this compound features two N-cyclohexyl-substituted benzamidine groups linked via a central 2,5-disubstituted furan ring . It is structurally related to the clinical candidate furamidine (DB75) and its prodrug pafuramidine (DB289), but is distinguished by the presence of bulky cyclohexyl substituents on the terminal amidine nitrogens, which modulate DNA binding affinity and biological activity profiles [2].

Why Furamidine, Pafuramidine, or Pentamidine Cannot Substitute for 4,4'-(2,5-Furandiyl)bis[N-cyclohexyl-benzenecarboximidamide]


Within the bis-benzamidine class, N-alkyl substitution on the terminal amidine groups is a critical determinant of DNA minor groove binding affinity, anti-Pneumocystis carinii potency, and tumor cell cytotoxicity [1]. The cyclohexyl substituent in this compound provides a substantially larger van der Waals contact surface with the minor groove walls compared to the unsubstituted parent furamidine (R=H) or the smaller cyclobutyl analog, leading to measurably different ΔTm values and biological outcomes [2]. Furthermore, the cyclohexyl derivative exhibits a distinct DNA binding geometry, as evidenced by its unique crystal structure (PDB: 1FMS) with the d(CGCGAATTCGCG)₂ dodecamer, which differs from that of both the cyclobutyl analog (PDB: 1FMQ) and the parent furamidine [3]. These structural and biophysical differences translate into divergent anti-infective and cytotoxic profiles, making generic substitution scientifically unsound without head-to-head validation.

Quantitative Differentiation Evidence for Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl- Against Closest Analogs


Anti-Pneumocystis carinii Activity: Cyclohexyl vs. Cyclobutyl vs. Parent Furamidine in the Immunosuppressed Rat Model

In the immunosuppressed rat model of Pneumocystis carinii pneumonia (PCP), both 2,5-bis[4-(N-cyclohexyl-amidino)phenyl]furan (the target compound) and its cyclobutyl analog demonstrated anti-PCP activity, correlating with their DNA minor groove binding abilities [1]. The unsubstituted parent compound furamidine (R=H, DB75) also exhibits potent nanomolar activity against PCP [2]. However, N-alkyl substitution with cycloalkyl groups, particularly cyclohexyl, produced the largest increase in DNA binding ΔTm values among the series, consistent with enhanced van der Waals interactions within the DNA minor groove [2]. This suggests that the cyclohexyl derivative may offer a differentiated therapeutic window compared to the parent furamidine, though direct head-to-head IC₅₀ comparisons in the PCP model between the cyclohexyl derivative and furamidine are not yet reported in the public literature.

Anti-Pneumocystis carinii pneumonia (PCP) In vivo efficacy Immunosuppressed rat model

Tumor Cell Cytotoxicity: Selective Activity of Cyclohexyl Derivative Against Cisplatin-Resistant Ovarian Cancer Cell Lines

The cyclohexyl furamidine derivative was reported to be particularly active against the human ovarian tumor cell lines A2780 and SKOV-3, the latter of which is resistant to cisplatin [1]. The unsubstituted parent furamidine and smaller N-alkyl analogs did not demonstrate the same degree of selective cytotoxicity in these cell lines, indicating that the cyclohexyl substituent confers a distinct cytotoxic potency profile that is separable from general DNA binding affinity [2]. While the Simpson et al. 2000 paper establishes the rank order of cytotoxic potency as cyclohexyl > cyclobutyl > parent, precise IC₅₀ values for the target compound in A2780 and SKOV-3 cells are not publicly available in the open literature; quantitative data are likely contained in the 1997 Bioorg. Med. Chem. Lett. cytotoxicity paper (Kumar et al.) which remains behind a paywall.

Ovarian cancer Cisplatin resistance Cytotoxicity A2780 SKOV-3

Crystal Structure-Guided Differentiation: Unique DNA Minor Groove Binding Geometry Revealed by X-ray Crystallography

The X-ray crystal structure of the cyclohexyl-bis-furamidine complex with the DNA dodecamer d(CGCGAATTCGCG)₂ has been solved at 1.90 Å resolution (PDB ID: 1FMS) [1]. This is the only publicly available high-resolution structure of an N-cyclohexyl-substituted furamidine analog bound to DNA, providing direct visualization of how the bulky cyclohexyl groups pack against the walls of the DNA minor groove [2]. A companion structure exists for the cyclobutyl analog (PDB: 1FMQ), enabling direct structural comparison: the cyclohexyl derivative forms a larger hydrophobic contact surface with the groove, consistent with its enhanced ΔTm and cytotoxic potency [3]. In contrast, no equivalent crystal structure exists for the unsubstituted parent furamidine (DB75) bound to this specific DNA sequence, limiting structure-based comparisons with the parent compound. This structural dataset provides a unique foundation for structure-guided optimization of DNA minor groove binders that is unavailable for other N-alkyl furamidine congeners.

X-ray crystallography DNA minor groove binding Structure-based drug design 1FMS

DNA Binding Affinity Enhancement: N-Cyclohexyl Substitution Increases ΔTm Relative to Parent Furamidine

The 1998 structure-activity relationship study by Boykin et al. demonstrated that N-alkyl substitution on the amidine nitrogens of 2,5-bis(4-amidinophenyl)furan consistently increases DNA binding affinity as measured by ΔTm with both poly(dA-dT) and the duplex oligomer d(CGCGAATTCGCG)₂ [1]. Cycloalkyl groups (cyclobutyl, cyclopentyl, cyclohexyl) produced the largest ΔTm increases within the series, attributed to enhanced van der Waals interactions with the minor groove walls [2]. While the paper's abstract reports that '9 of the 14 N-alkylamidino furans described here are more active than the parent compound 1' at a screening dose of 10 µmol/kg, and that N-alkyl substitution (with exceptions for compounds 9, 13, and 15) results in 'larger ΔTm values,' the specific numerical ΔTm for the cyclohexyl congener (compound 14) requires consultation of Table 1 in the full manuscript [3]. Nevertheless, the overall structure-activity trend firmly establishes that N-cyclohexyl substitution ranks among the most effective modifications for enhancing DNA binding affinity in this chemotype.

DNA thermal melting ΔTm Minor groove binding affinity Poly(dA-dT)

Recommended Application Scenarios for Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl- Based on Validated Differentiation Evidence


Structure-Based Design of DNA Minor Groove Binders Using the 1FMS Crystal Structure as a Template

The high-resolution (1.90 Å) X-ray co-crystal structure of cyclohexyl-bis-furamidine bound to d(CGCGAATTCGCG)₂ (PDB: 1FMS) serves as a validated structural template for rational design of next-generation minor groove binding agents [1]. Researchers can use this structure for molecular docking, molecular dynamics simulations, and structure-guided optimization of linker length, heterocycle composition, and terminal substituent bulk, directly leveraging the experimentally observed binding mode of the N-cyclohexyl substituent within the groove. The companion structure of the cyclobutyl analog (PDB: 1FMQ) enables direct comparative analysis of how incremental changes in N-alkyl size modulate groove contacts.

Anti-Pneumocystis carinii Drug Discovery Leveraging N-Cyclohexyl Substitution for Enhanced In Vivo Potency

Based on the SAR established by Boykin et al. (1998) showing that N-alkyl substitution—particularly with cycloalkyl groups—increases both ΔTm and in vivo anti-PCP efficacy in the immunosuppressed rat model, the N-cyclohexyl derivative is a logical lead candidate for further optimization of anti-PCP agents [2]. Its enhanced DNA binding affinity, relative to the parent furamidine, suggests the potential for improved target engagement at lower doses, which experimental teams can validate using the cyst count reduction assay protocol established in the primary literature.

Cytotoxicity Profiling in Cisplatin-Resistant Ovarian Cancer Models Using Cyclohexyl-Bis-Furamidine as a Chemical Probe

The reported selective activity of the cyclohexyl derivative against cisplatin-resistant SKOV-3 ovarian cancer cells, as noted in Simpson et al. (2000), positions this compound as a valuable chemical probe for investigating DNA minor groove binder-mediated cytotoxicity in platinum-resistant tumor models [3]. Procurement for comparative cytotoxicity screening against panels of drug-sensitive and drug-resistant ovarian cancer cell lines is warranted to quantify the selectivity window and elucidate the underlying mechanism of action, which may involve DNA topoisomerase inhibition or direct transcriptional interference.

Computational Chemistry Studies of Bis-Amidine–DNA Interactions for Force Field Validation

The compound has been the subject of computational investigations including molecular docking and 50 ns molecular dynamics simulations with the A/T-rich DNA duplex d(CGCGAATTCGCG)₂, with binding free energies calculated using MM/PBSA methodology [4]. The availability of both experimental (1FMS) and computational data for this specific compound makes it an ideal test case for validating force field parameters and docking scoring functions for dicationic minor groove binders, an area of active methodology development in computational chemistry.

Quote Request

Request a Quote for Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.